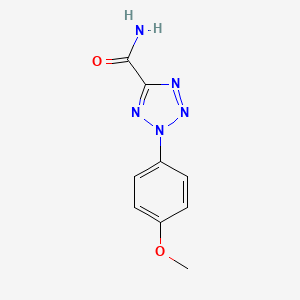

2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the formation of tetrazole rings and the attachment of various substituents to the core structure. For instance, the synthesis of 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thione derivatives is described, which involves the expulsion of dinitrogen and sulfur to form carbodiimides as photoproducts . Similarly, the synthesis of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides is achieved through various spectroscopic techniques, indicating a multi-step synthetic process . These methods could potentially be adapted for the synthesis of "2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as single crystal X-ray diffraction . The crystal structure studies provide detailed information on the arrangement of atoms, bond lengths, angles, and the presence of intramolecular and intermolecular hydrogen bonds, which contribute to the stability and reactivity of the molecules. These findings can be extrapolated to predict the molecular structure of "this compound".

Chemical Reactions Analysis

The photochemistry of tetrazole derivatives is explored, where photolysis leads to the formation of carbodiimides . This indicates that tetrazole compounds can undergo photodecomposition, which may be relevant for the compound of interest. Additionally, the anti-inflammatory activity of triazole derivatives is assessed, suggesting that the tetrazole analogs could also exhibit biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by various spectroscopic and analytical techniques. For example, benzimidazole derivatives are evaluated for their antileukemic properties, and their structures are confirmed by FTIR, NMR, and mass spectroscopy . Pyrazole derivatives are analyzed for their thermal stability and non-linear optical properties . These studies provide a foundation for understanding the properties of "this compound", which may exhibit similar characteristics due to the presence of analogous functional groups.

Scientific Research Applications

Synthesis and Characterization

Compounds related to 2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide have been synthesized and characterized for their potential in various applications. For instance, Hassan et al. (2014) described the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate. These compounds were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating potential applications in cancer research (Hassan, Hafez, & Osman, 2014).

Antidiabetic Screening

A series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, which bear structural similarities to this compound, were synthesized and evaluated for their in vitro antidiabetic activity. These compounds demonstrated significant α-amylase inhibition, suggesting potential applications in the treatment of diabetes (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Antibacterial Activity

Aghekyan et al. (2020) synthesized novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles and evaluated their antibacterial activity. This research demonstrates the potential of structurally related compounds to this compound in developing new antibacterial agents (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).

Photophysical Properties

The microwave-assisted synthesis of blue emissive 2-amino-3-carboxamide-1,1′-biaryls and 4-(arylamino)-[1,1′-biphenyl]-3-carboxamides via Suzuki and Chan-Evans-Lam coupling was reported by Novanna et al. (2020). This study highlights the potential use of similar compounds in the development of materials with unique photophysical properties, suitable for applications in optoelectronics and fluorescence-based sensors (Novanna, Kannadasan, & Shanmugam, 2020).

properties

IUPAC Name |

2-(4-methoxyphenyl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O2/c1-16-7-4-2-6(3-5-7)14-12-9(8(10)15)11-13-14/h2-5H,1H3,(H2,10,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEOWMBFODGEFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3008247.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide](/img/structure/B3008248.png)

![N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide](/img/structure/B3008251.png)

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(o-tolyl)methanone](/img/structure/B3008252.png)

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3008254.png)

![1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B3008255.png)

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3008257.png)

![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B3008261.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3008264.png)

![N-(6-bromonaphthalen-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3008266.png)

![2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B3008268.png)